N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DINITROBENZAMIDE
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Overview
Description
N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DINITROBENZAMIDE is a complex organic compound that features a biphenyl group, a thiazole ring, and a dinitrobenzamide moiety
Mechanism of Action
Target of Action
It’s known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s known that 2-aminothiazole derivatives have shown to inhibit tubulin polymerization , which is a crucial process in cell division. This suggests that the compound might interact with its targets, leading to disruption of cell division and growth, particularly in cancer cells.
Biochemical Pathways
By inhibiting tubulin polymerization, it could disrupt the formation of the mitotic spindle, a structure necessary for cell division .
Result of Action
The result of the compound’s action, based on its potential mode of action, would likely be the inhibition of cell division and growth, particularly in cancer cells. This could lead to a decrease in the proliferation of these cells, potentially slowing the progression of the disease .
Action Environment
This compound, as part of the 2-aminothiazole derivatives, shows promise in the field of anticancer drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DINITROBENZAMIDE typically involves multiple steps, starting with the preparation of the biphenyl and thiazole intermediates. Common synthetic routes include:
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst and a base.
Electrophilic Substitution: Biphenyl derivatives can undergo electrophilic substitution reactions to introduce various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DINITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DINITROBENZAMIDE has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
N4,N4,N4′,N4′-Tetra(1,1′-biphenyl)-4-yl-(1,1′-biphenyl)-4,4′-diamine: Used in optoelectronic devices.
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: A bio-functional hybrid compound.
Uniqueness
N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DINITROBENZAMIDE is unique due to its combination of biphenyl, thiazole, and dinitrobenzamide moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler compounds.
Properties
IUPAC Name |
2,4-dinitro-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O5S/c27-21(18-11-10-17(25(28)29)12-20(18)26(30)31)24-22-23-19(13-32-22)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGFXQSIKUGLSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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